molecular formula C17H18N4O3S B2874671 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone CAS No. 781629-19-4

1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone

Cat. No.: B2874671
CAS No.: 781629-19-4
M. Wt: 358.42
InChI Key: NNMBZIUFWIUWEE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Diheteroaryl Derivatives : Compounds related to 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone have been utilized in the synthesis of new diheteroaryl derivatives, including bis-pyrimidine, bis-pyrazole, and bis-triazolo-pyrimidine derivatives. These derivatives are synthesized through reactions with dimethylformamide dimethyl acetal, highlighting the chemical versatility and synthetic utility of these compounds in creating complex heterocyclic structures (Mabkhot, Al-Majid, & Alamary, 2011).

  • Novel Pyrimidine and Triazoline Derivatives : Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. The synthesis involves reactions with dimethylformamide-dimethylacetal, resulting in compounds that exhibited moderate antimicrobial activities against certain bacterial and fungal species, demonstrating the potential of these compounds in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Potential Biological and Medicinal Exploration

  • Heterocyclic Synthesis for Biological Exploration : The development of new synthetic routes towards various heterocyclic compounds, such as thiophene, oxazole, and triazole, is crucial for exploring their biological and medicinal properties. The compounds related to this compound serve as critical intermediates in these syntheses, emphasizing their significance in drug discovery and development processes (Salem, Helal, Alzahrani, & Gouda, 2021).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-11(2)21-16(18-10)19-17(20-21)25-9-13(22)12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBZIUFWIUWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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